molecular formula C47H80O17 B1256551 Gypenoside IX CAS No. 80321-63-7

Gypenoside IX

Cat. No.: B1256551
CAS No.: 80321-63-7
M. Wt: 917.1 g/mol
InChI Key: ZTQSADJAYQOCDD-UHFFFAOYSA-N
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Description

Gypenoside IX: is a natural compound derived from the herb Gynostemma pentaphyllum (Thunb.) Makino. It belongs to the class of triterpenoids and is known for its various biological activities, including anticancer properties. The compound has a molecular formula of C47H80O17 and a molecular weight of 917.2 g/mol .

Biochemical Analysis

Biochemical Properties

Stevenleaf plays a significant role in biochemical reactions, particularly in the inhibition of human hepatoma cells (HepG2). It interacts with various enzymes and proteins, such as those involved in the cell cycle and apoptosis pathways. Stevenleaf induces cell cycle arrest at the G0/G1 phase by regulating the expression levels of genes associated with the cell cycle. Additionally, it enhances the generation of intracellular reactive oxygen species (ROS) in HepG2 cells, leading to apoptosis via the death receptor and mitochondrial pathways .

Cellular Effects

Stevenleaf has profound effects on various types of cells and cellular processes. In human hepatoma cells (HepG2), Stevenleaf inhibits cell growth and induces apoptosis. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Specifically, Stevenleaf arrests the cell cycle at the G0/G1 phase and enhances the generation of intracellular ROS, which triggers apoptosis through both the death receptor and mitochondrial pathways .

Molecular Mechanism

The molecular mechanism of Stevenleaf involves its interaction with biomolecules, leading to enzyme inhibition or activation and changes in gene expression. Stevenleaf binds to specific receptors on the cell surface, initiating a cascade of signaling events that result in cell cycle arrest and apoptosis. It regulates the expression of genes associated with the cell cycle and apoptosis, thereby inhibiting cell proliferation and inducing programmed cell death .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Stevenleaf on cellular function change over time. Studies have shown that Stevenleaf is stable and maintains its bioactivity over extended periods. Its effects on cellular function, such as cell cycle arrest and apoptosis induction, may vary depending on the duration of exposure. Long-term studies have demonstrated that Stevenleaf can induce sustained cell cycle arrest and apoptosis in HepG2 cells .

Dosage Effects in Animal Models

The effects of Stevenleaf vary with different dosages in animal models. At lower doses, Stevenleaf effectively inhibits cell proliferation and induces apoptosis without causing significant toxicity. At higher doses, Stevenleaf may exhibit toxic or adverse effects, including oxidative stress and damage to normal cells. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effects without causing harm .

Metabolic Pathways

Stevenleaf is involved in various metabolic pathways, including those related to the cell cycle and apoptosis. It interacts with enzymes and cofactors that regulate these pathways, influencing metabolic flux and metabolite levels. Stevenleaf’s ability to modulate the generation of intracellular ROS and regulate gene expression plays a crucial role in its metabolic effects .

Transport and Distribution

Within cells and tissues, Stevenleaf is transported and distributed through specific transporters and binding proteins. These interactions affect its localization and accumulation, ensuring that Stevenleaf reaches its target sites to exert its therapeutic effects. The transport and distribution of Stevenleaf are critical for its bioavailability and efficacy .

Subcellular Localization

Stevenleaf’s subcellular localization is essential for its activity and function. It is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications. This localization ensures that Stevenleaf interacts with the appropriate biomolecules to regulate cell cycle progression and induce apoptosis .

Preparation Methods

Synthetic Routes and Reaction Conditions: Gypenoside IX is primarily extracted from Gynostemma pentaphyllum. The preparation method involves the initial extraction of gynostemma total saponin, followed by enzymatic conversion to obtain this compound . The process typically involves the use of solvents such as dimethyl sulfoxide, pyridine, methanol, and ethanol .

Industrial Production Methods: Industrial production of this compound involves large-scale extraction and purification processes. The herb is first dried and ground into a fine powder. The powder is then subjected to solvent extraction, followed by purification using chromatographic techniques to isolate this compound in high purity .

Chemical Reactions Analysis

Types of Reactions: Gypenoside IX undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its biological activity or to study its properties in different contexts .

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .

Scientific Research Applications

Gypenoside IX has a wide range of scientific research applications:

Chemistry:

Biology:

Medicine:

Industry:

Comparison with Similar Compounds

Gypenoside IX is unique among triterpenoids due to its specific biological activities and molecular structure. Similar compounds include:

Uniqueness: this compound stands out due to its potent anticancer activity, particularly against hepatoma cells, and its ability to induce apoptosis through multiple pathways. Its unique molecular structure also contributes to its distinct biological activities .

Biological Activity

Gypenoside IX (GP IX) is a bioactive compound derived from Gynostemma pentaphyllum, known for its diverse pharmacological properties. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic potentials, and relevant research findings.

This compound exhibits multiple biological activities through various mechanisms:

  • Neuroprotective Effects : GP IX has been shown to restore the Akt/GSK-3β signaling pathway, alleviating Alzheimer's disease-like neuropathology and cognitive deficits in experimental models. It reduces amyloid-beta (Aβ) production and tau hyperphosphorylation, which are critical in the pathogenesis of Alzheimer's disease .
  • Antitumor Activity : Research indicates that this compound induces apoptosis in cancer cells by inhibiting the PI3K/AKT/mTOR signaling pathway. This effect has been observed in gastric cancer cell lines (HGC-27 and SGC-7901), where GP IX triggered apoptosis in a dose-dependent manner .
  • Anti-inflammatory Properties : GP IX reduces neuroinflammation, which is implicated in various neurodegenerative diseases and depression. It has been found to mitigate the inflammatory response of astrocytes, suggesting its potential as an antidepressant by targeting neuroinflammatory pathways .

Research Findings

Recent studies have provided substantial evidence regarding the biological activities of this compound:

Study Model Findings Reference
Study on Alzheimer's diseaseSTP-treated primary hippocampal neurons and ratsRestored Akt/GSK-3β pathway; reduced Aβ production and tau hyperphosphorylation
Antitumor effectsGastric cancer cell lines (HGC-27, SGC-7901)Induced apoptosis via PI3K/AKT/mTOR pathway inhibition
Neuroinflammation modelLPS-induced depression-like behavior in miceAttenuated depression-like behavior by reducing astrocytic inflammation
Liver injury modelChronic liver injury in ratsAmeliorated liver fibrosis and reduced serum transaminases

Case Studies

  • Alzheimer's Disease Model : In a study involving staurosporine-treated neurons, this compound demonstrated significant neuroprotective effects by decreasing tau hyperphosphorylation and Aβ levels. This suggests its potential role in managing Alzheimer's disease symptoms .
  • Cancer Cell Apoptosis : this compound was tested on gastric cancer cell lines, where it effectively induced apoptosis through specific signaling pathways. This finding supports its use as a potential therapeutic agent in cancer treatment .
  • Depression Model : In an animal model of depression induced by lipopolysaccharide (LPS), this compound was found to alleviate symptoms by modulating inflammatory responses, indicating its therapeutic potential for mood disorders .

Properties

IUPAC Name

2-(hydroxymethyl)-6-[[12-hydroxy-4,4,8,10,14-pentamethyl-17-[6-methyl-2-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxyoxan-2-yl)oxymethyl]oxan-2-yl]oxyhept-5-en-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxane-3,4,5-triol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C47H80O17/c1-22(2)10-9-14-47(8,64-42-39(58)36(55)34(53)27(62-42)21-60-40-37(56)32(51)25(50)20-59-40)23-11-16-46(7)31(23)24(49)18-29-44(5)15-13-30(43(3,4)28(44)12-17-45(29,46)6)63-41-38(57)35(54)33(52)26(19-48)61-41/h10,23-42,48-58H,9,11-21H2,1-8H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTQSADJAYQOCDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)O)C)C)O)C)OC6C(C(C(C(O6)COC7C(C(C(CO7)O)O)O)O)O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C47H80O17
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

917.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Gynosaponin I
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0039549
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

80321-63-7
Record name Gynosaponin I
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0039549
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

183 - 185 °C
Record name Gynosaponin I
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0039549
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
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Q & A

Q1: What is known about the interaction between Stevenleaf and Human Serum Albumin (HSA)?

A1: Research indicates that Stevenleaf can interact with Human Serum Albumin (HSA) through a dynamic quenching process. [] This interaction was studied using fluorescence spectroscopy, which revealed that Stevenleaf effectively quenches the fluorescence of HSA. Further analysis determined the binding constant and the number of binding sites involved in this interaction. The study suggests that hydrophobic forces play a significant role in the binding mechanism between Stevenleaf and HSA. []

Q2: Does Stevenleaf exhibit any notable effects on the configuration of HSA?

A2: Yes, synchronous fluorescence spectroscopy studies suggest that Stevenleaf can influence the configuration of HSA. [] While the exact nature and implications of these conformational changes require further investigation, this finding highlights the potential impact of Stevenleaf on HSA structure and potentially its function.

Q3: Beyond HSA interactions, are there other biological activities associated with Stevenleaf?

A3: Stevenleaf is purported to possess various biological activities. Traditional medicine considers it a potent cleanser of bodily fluids and blood. [] Furthermore, it acts as a positive allosteric modulator of the P2X7 receptor, a ligand-gated ion channel crucial for immune responses. [] Notably, Stevenleaf demonstrates activity against human hepatoma cells (HepG2) by inducing cell cycle arrest and apoptosis. []

Q4: How does the structure of Stevenleaf influence its activity as a positive allosteric modulator of the P2X7 receptor?

A4: Research suggests a strong structure-activity relationship for Stevenleaf and its P2X7 receptor modulation. Specifically, the type and position of the attached sugar group significantly impact its activity. Monosaccharide attachments appear to confer better activity compared to di- or trisaccharide glycosides. [] Additionally, modifications to the triterpenoid scaffold, particularly at carbon-6, are not well-tolerated and can abolish activity. []

Q5: Are there any known applications of Stevenleaf in health-related products?

A5: Yes, Stevenleaf is incorporated into various health-promoting products. It's a key ingredient in a specific type of active water formulated to eliminate waste and provide nutrition. [] This formulation also includes organic selenium, Gynostemma pentaphyllum extract, and dendrobium water-soluble oligosaccharide, thought to enhance waste elimination, balance bodily functions, and boost immunity. [] Stevenleaf is also a component of a Gynostemma pentaphylla and Momordica grosvenori health tea, prized for its potential health benefits. [] Additionally, it's included in a compound red wine production process alongside other fruits and herbal extracts. []

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